molecular formula C20H29N3O2 B2731721 N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide CAS No. 953199-90-1

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide

Cat. No. B2731721
CAS RN: 953199-90-1
M. Wt: 343.471
InChI Key: UXOWOCLPPWEXPD-UHFFFAOYSA-N
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Description

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the 1990s and has since been the subject of numerous research studies.

Scientific Research Applications

Synthetic Methods

Innovative synthetic approaches for creating complex molecules with potential therapeutic applications are a key area of research. Mamedov et al. (2016) developed a novel one-pot synthetic method for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, indicating the versatility of oxalamide derivatives in synthetic chemistry. This methodology could be relevant for synthesizing derivatives of the query compound, highlighting its potential in drug development and chemical synthesis (Mamedov et al., 2016).

Pharmacological Properties

Research into the pharmacological properties of novel compounds contributes significantly to drug discovery and development. The study of selective receptor antagonists, such as those detailed by Bonaventure et al. (2015), involves compounds that modulate specific biological pathways, indicating the potential therapeutic applications of structurally related compounds, including those similar to the query compound. This research could inform the development of targeted therapies for psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).

properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-15-6-8-17(9-7-15)22-20(25)19(24)21-14-16-10-12-23(13-11-16)18-4-2-3-5-18/h6-9,16,18H,2-5,10-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOWOCLPPWEXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide

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